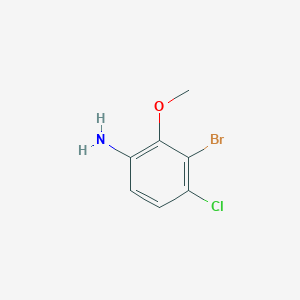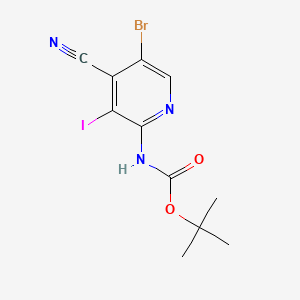![molecular formula C13H17BrFIN2OSi B13929298 6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B13929298.png)
6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole is a complex organic compound with the molecular formula C13H17BrFIN2OSi and a molecular weight of 471.18 g/mol . This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole involves multiple steps, typically starting with the preparation of the indazole core. The introduction of bromine, fluorine, and iodine atoms is achieved through halogenation reactions. The trimethylsilyl ethoxy group is introduced via a silylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer, anti-inflammatory, and antimicrobial compounds.
Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Pharmaceutical Research: The compound is investigated for its potential use in drug discovery and development.
Mécanisme D'action
The mechanism of action of 6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The presence of halogen atoms and the indazole core allows it to form strong interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- Other Halogenated Indazoles : Compounds with similar halogenation patterns but different substituents on the indazole core.
Uniqueness
6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole is unique due to the combination of halogen atoms and the trimethylsilyl ethoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C13H17BrFIN2OSi |
|---|---|
Poids moléculaire |
471.18 g/mol |
Nom IUPAC |
2-[(6-bromo-7-fluoro-3-iodoindazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C13H17BrFIN2OSi/c1-20(2,3)7-6-19-8-18-12-9(13(16)17-18)4-5-10(14)11(12)15/h4-5H,6-8H2,1-3H3 |
Clé InChI |
SUDLXTJRTPBPJZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C2=C(C=CC(=C2F)Br)C(=N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B13929227.png)




![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13929281.png)


![tert-butyl N-[N'-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B13929292.png)
![4-{[4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxypyridin-2-yl]amino}benzenesulfonamide](/img/structure/B13929293.png)


